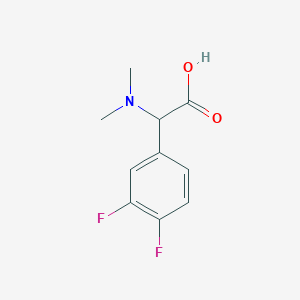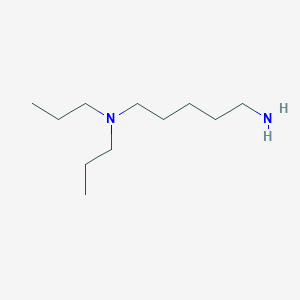![molecular formula C24H23N3O3S2 B12126083 2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)
2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé est également connu sous son nom systématique, 2-(5,6-diméthyl-4-oxo-3-phényl(3-hydrothiophéno[2,3-d]pyrimidin-2-ylthio))-N-(4-éthoxyphényl)acétamide. Sa formule chimique est , et sa masse molaire est de 144,13 g/mol.
Occurrence: Il est présent dans diverses sources, notamment la fumée de cigarette, les produits de la réaction de Maillard, les produits de dégradation du sucre et les extraits naturels.
Structure: Structurellement, il appartient à la classe des composés pyranones. Ces composés présentent souvent des arômes caramélisés. Comparativement au maltol (un autre composé caramélisé), ce composé présente une meilleure solubilité dans l'eau et un goût "sucré" plus prononcé.
Amélioration de la saveur: Il est associé au goût "sucré" de la fumée et améliore les caractéristiques sucrées et douces du tabac.
Méthodes De Préparation
Voie de synthèse: Le composé peut être synthétisé à partir de glucose et de pyridine dans l'éthanol sous atmosphère d'argon. Après ajout d'acide acétique et chauffage supplémentaire, la solution réactionnelle concentrée est diluée avec de l'eau et la γ-pyranone est extraite à l'aide d'acétate d'éthyle.
Purification: Le produit brut est purifié par chromatographie sur colonne (en utilisant du gel de silice) et distillation sous vide élevé pour obtenir le composé final.
Analyse Des Réactions Chimiques
Réactivité: Le composé peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes:
Produits principaux: Les produits spécifiques dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Industrie alimentaire: Alors que les consommateurs sont de plus en plus préoccupés par les colorants synthétiques, ce composé sert d'alternative naturelle à certains colorants synthétiques. Il a été approuvé comme agent colorant alimentaire dans plusieurs pays.
Chimie et biologie: Les chercheurs étudient ses propriétés et ses applications dans divers domaines en raison de sa structure unique et de ses propriétés d'amélioration du goût.
Médecine: Bien qu'il ne s'agisse pas d'un médicament direct, la compréhension de ses effets peut avoir des implications pour la perception du goût et la recherche sensorielle.
Mécanisme d'action
Cibles et voies: Le mécanisme d'action exact est encore en cours d'exploration. Il interagit probablement avec les récepteurs du goût et les voies neuronales liées à la perception de la douceur.
Applications De Recherche Scientifique
Food Industry: As consumers become more concerned about synthetic colorants, this compound serves as a natural alternative to some synthetic dyes. It has been approved as a food coloring agent in several countries.
Chemistry and Biology: Researchers study its properties and applications in various fields due to its unique structure and taste-enhancing properties.
Medicine: While not a direct drug, understanding its effects may have implications for taste perception and sensory research.
Mécanisme D'action
Targets and Pathways: The exact mechanism of action is still being explored. It likely interacts with taste receptors and neural pathways related to sweetness perception.
Comparaison Avec Des Composés Similaires
Unicité: Comparativement à d'autres composés similaires, ce composé se distingue par sa solubilité accrue dans l'eau et son goût sucré prononcé.
Composés similaires: Certains composés apparentés comprennent , , et .
N'oubliez pas que la nature multiforme de ce composé le rend intrigant à la fois pour la recherche scientifique et les applications pratiques.
Propriétés
Formule moléculaire |
C24H23N3O3S2 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-30-19-12-10-17(11-13-19)25-20(28)14-31-24-26-22-21(15(2)16(3)32-22)23(29)27(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28) |
Clé InChI |
CZDURLZFHDIBNW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-methoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12126021.png)
![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126036.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)
![2-(4-oxo-3-prop-2-enyl-5-(2-thienyl)(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-phenylacetamide](/img/structure/B12126045.png)
![2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12126050.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)

